(6Z)-6-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-BUTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a synthetic organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a thiadiazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of the Pyrimidine Ring: This step may involve the condensation of intermediates with suitable reagents.
Introduction of Substituents: The benzyl, chloro, and methoxy groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(6Z)-6-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-BUTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents and the combination of the thiadiazole and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23ClN4O3S |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
(6Z)-2-butyl-6-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23ClN4O3S/c1-3-4-10-20-28-29-22(26)17(23(30)27-24(29)33-20)11-16-12-18(25)21(19(13-16)31-2)32-14-15-8-6-5-7-9-15/h5-9,11-13,26H,3-4,10,14H2,1-2H3/b17-11-,26-22? |
InChI Key |
VEPGHONUAZOQCL-KRKDOYDSSA-N |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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